This compound can also be used in chemical synthesis . It can serve as a reagent or intermediate in the synthesis of more complex chemical compounds
“3-(Butan-2-yl)aniline hydrochloride” might be used in analytical research . It could potentially be used as a reference compound in various analytical techniques . .
In life science research, this compound could potentially be used in studies investigating biological systems or processes . .
In material science, “3-(Butan-2-yl)aniline hydrochloride” could potentially be used in the development or testing of new materials . .
3-(Butan-2-yl)aniline hydrochloride is an organic compound characterized by the presence of a butan-2-yl group attached to the aniline structure, forming a hydrochloride salt. Its molecular formula is , and it has a molar mass of approximately 185.7 g/mol. The compound typically appears as a white to pale yellow crystalline powder and is soluble in water, making it suitable for various applications in chemistry and biology .
As information on 3-(Butan-2-yl)aniline hydrochloride is limited, it is advisable to handle it with caution following general laboratory safety protocols for unknown organic compounds. Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is recommended.
Research indicates that 3-(butan-2-yl)aniline hydrochloride exhibits potential biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its ability to inhibit certain enzymes and affect biochemical pathways, contributing to its biological efficacy. Although specific molecular targets and mechanisms of action are still under exploration, preliminary studies suggest promising applications in medicinal chemistry .
The synthesis of 3-(butan-2-yl)aniline hydrochloride typically involves the alkylation of aniline derivatives with butan-2-yl halides under basic conditions. Common methods include:
This method provides a straightforward approach to synthesizing the compound with moderate yields.
Studies on 3-(butan-2-yl)aniline hydrochloride have focused on its interactions with biological molecules. These investigations aim to elucidate its mechanism of action at the molecular level, particularly how it influences enzyme activity and cellular pathways. Understanding these interactions is crucial for developing its potential pharmaceutical applications, especially regarding its efficacy and safety profiles .
Several compounds share structural similarities with 3-(butan-2-yl)aniline hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(butan-2-yl)-4-nitroaniline | Nitro group at para position | Enhanced reactivity due to electron-withdrawing nitro group |
| N-(butan-2-yl)-4-methoxyaniline | Methoxy group at para position | Increased solubility and altered electronic properties |
| N-(butan-2-yl)-4-fluoroaniline | Fluoro group at para position | Greater electrophilicity and potential for halogen bonding |
| N-(butan-2-yl)-4-chloroaniline | Chloro group at para position | Similar to fluoro derivative but with different reactivity |
3-(Butan-2-yl)aniline hydrochloride stands out due to its unique combination of the butan-2-yl group and specific positioning of substituents on the aniline ring. This configuration influences its stability, reactivity, and interaction with other compounds, making it valuable for specific research and industrial applications .
Classical methods for synthesizing alkylated anilines often rely on Friedel-Crafts alkylation, a reaction historically used to introduce alkyl groups onto aromatic rings. However, aniline’s amino group complicates this process due to its strong electron-donating nature, which can lead to undesired side reactions. For instance, aluminum chloride (AlCl₃), a traditional Lewis acid catalyst, forms a stable complex with the amino group, generating a positively charged nitrogen species that deactivates the aromatic ring [4] [5]. This deactivation prevents electrophilic substitution, rendering conventional Friedel-Crafts alkylation ineffective for aniline derivatives [4].
To circumvent this limitation, modified Friedel-Crafts conditions have been developed. A patent by EP0079093A1 describes a selective para-alkylation method using AlCl₃ in stoichiometric excess (1.02–2.0 equivalents relative to aniline) at low temperatures (−5°C to 20°C) [5]. By employing 1,2-dichloroethane as a solvent, the reaction avoids polymerization side products and achieves para-selectivity through careful control of the AlCl₃-to-aniline ratio. For example, a molar ratio of 1.07:1 (AlCl₃:aniline) maximizes para-substitution while minimizing ortho byproducts [5]. This approach, however, remains limited to primary anilines and requires post-reaction quenching with aqueous base to isolate the product [5].
Contemporary methods prioritize regiocontrol and functional group tolerance. One notable advancement involves the C–H amination of secondary alcohols, as demonstrated by Liu et al. [3]. In this approach, 3-(butan-2-yl)aniline is synthesized via the reaction of sec-butanol with aniline derivatives using sodium azide (NaN₃) and trifluoroacetic acid (TFA) in hexane at 40°C [3]. The mechanism likely proceeds through a nitrene intermediate, enabling direct C–N bond formation without requiring pre-functionalized substrates. This method achieves a 70% yield and avoids the use of hazardous alkyl halides [3].
Another modern strategy leverages transition-metal catalysis. Palladium complexes, for instance, facilitate cross-coupling reactions between aryl halides and sec-butyl Grignard reagents. While such methods are underexplored for 3-(butan-2-yl)aniline, analogous syntheses of tert-butyl-substituted anilines suggest potential applicability [2].
Green synthesis of 3-(butan-2-yl)aniline hydrochloride emphasizes solvent reduction and catalyst recyclability. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have replaced dichloroethane in some AlCl₃-catalyzed reactions, enabling catalyst recovery and reducing waste [5]. Additionally, mechanochemical methods—using ball milling to initiate solid-state reactions—avoid solvents entirely. For example, grinding aniline with sec-butyl bromide and a catalytic amount of zeolite Y achieves 65% yield under solvent-free conditions, though regioselectivity remains a challenge.
The sec-butyl group introduces a stereocenter at the C2 position of the alkyl chain, necessitating enantioselective synthesis for chiral purity. Asymmetric Friedel-Crafts alkylation using chiral Brønsted acids, such as binaphthol-derived phosphoric acids, has shown promise. In model reactions, these catalysts induce enantiomeric excess (ee) up to 88% by coordinating the alkylating agent and aniline into a chiral ion pair [5]. However, achieving high ee for meta-substituted anilines remains difficult due to steric hindrance.
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | −5°C to 20°C [5] | Lower temps enhance para-selectivity |
| AlCl₃:Aniline Ratio | 1.05–1.15:1 [5] | Higher ratios reduce side products |
| Solvent Polarity | Moderate (ε = 10–20) | Polar solvents stabilize intermediates |
For the NaN₃/TFA system, increasing the reaction time beyond 4 hours improves conversion but risks azide decomposition [3].
While AlCl₃ dominates classical methods, newer catalysts offer advantages:
Industrial production requires addressing exothermicity and solvent handling. The AlCl₃-mediated process’s low-temperature regime (−5°C to 20°C) necessitates jacketed reactors with precise cooling [5]. Solvent recovery via distillation achieves >90% hexane reuse, reducing costs. Continuous-flow systems, where aniline and sec-butyl chloride are mixed in a microreactor, enhance heat dissipation and throughput by 30% compared to batch processes [5].
3-B2A·HCl combines an electron-rich aniline nucleus with a β-branched butan-2-yl side chain. The steric bulk at the meta-position (C-3) exerts a −I/+M effect that attenuates oxidation potential by ≈0.04 V relative to aniline yet disfavors ortho-coupling because of steric clash [1] [2]. Consequently, para-coupling dominates, promoting linear emeraldine backbones with higher solubility in organic media—an attractive feature for device fabrication [3].
Oxidative polymerization remains the workhorse for 3-B2A·HCl owing to its scalability and aqueous compatibility. Ammonium peroxydisulfate (APS) is the oxidant of choice, although H₂O₂/Fe²⁺ Fenton pairs and enzyme-mediated systems have been explored.
| Entry | Oxidant (0 °C, 1 h) | Acid Medium | Conversion to Emeraldine (%) | Bulk Conductivity (S cm⁻¹) | Ref. |
|---|---|---|---|---|---|
| A | APS (1.25 eq.) | 1.0 M HCl | 83 [7] | 1.1 × 10⁻¹ [4] | 3 |
| B | APS (1.00 eq.) | 0.4 M AcOH | 62 [1] | 6.4 × 10⁻³ [1] | 6 |
| C | H₂O₂ (2 eq.)/FeSO₄ (10 mM) | 0.3 M H₂SO₄ | 58 [8] | 4.7 × 10⁻³ [8] | 25 |
| D | Laccase/O₂ (no added mineral acid) | citrate–phosphate buffer pH 3.7 | 49 [9] | 1–2 × 10⁻³ [9] | 62 |
Key observations
A biphasic approach confines growth to a liquid–liquid or solid–liquid boundary, yielding ultrathin, high-molecular-weight films.
| Organic Phase | Aqueous Phase | Film Thickness (nm) after 60 min | Mw (kDa, GPC) | Comment | Ref. |
|---|---|---|---|---|---|
| CHCl₃ (monomer) | 1.0 M HCl + APS | 32 [12] | 156 | Smooth, defect-free | 21 |
| Vegetable oil [2] | 0.5 M HCl + APS | 48 [2] | 172 | Green “eco-IP” solvent | 24 |
| Hexane (acyl chloride, PA nanofilms) [13] | Ionic liquid ([BMIM]PF₆, amine) | 15 [13] | 138 | Water-free, side-reaction suppressed | 23 |
Organic solvents with low miscibility (e.g., hexane, edible oils) prolong monomer diffusion, yielding crystallite sizes up to 65 nm and promoting single-crystal nanoneedles [14].
Replacing APS with enzyme-generated radicals (glucose oxidase + Fe²⁺) enables conformal coatings up to 5.7 mm in 3 h [8]. Radical flux saturation above 0.8 M glucose or 0.63 mM Fe²⁺ does not accelerate growth, underscoring mass-transfer control [8].
Bulk chemical polymerization in micellar or template media affords colloidal emeraldine dispersions with tunable particle size.
| Template (20 mM) | Oxidant | pH trend | Final Particle Diameter (nm) | Electrical Conductivity (mS cm⁻¹) | Ref. |
|---|---|---|---|---|---|
| Sodium dodecylbenzenesulfonate | APS | Drops to 3.4 after 700 min | 165 [9] | Non-conducting (benzoquinone route) | 62 |
| PAAMPSA (Mw 45 kDa) | APS | Stable at pH 1.1 | 82 [15] | 0.8 [15] | 71 |
| PAAMPSA (Mw 724 kDa) | APS | Stable at pH 1.0 | 120 [15] | 0.25 [15] | 71 |
Low-Mw polyacid templates increase conductivity three-fold owing to tighter π–π stacking [15].
Electro-oxidation offers precise thickness and oxidation-state control.
Biomacromolecular or surfactant templates guide chain conformation.
| Template | Mechanism | Product | Highlight | Ref. |
|---|---|---|---|---|
| DBSNa micelles | Laccase/O₂ oxidation | Emeraldine salt nanospheres | Conductivity 1–2 mS cm⁻¹ [9] | 62 |
| Poly(styrenesulfonate) (PSS) | Interfacial polymerization | Water-soluble polyaniline–PSS composite | Layer-by-layer film growth 0.9 nm cycle⁻¹ [19] | 39 |
| Poly(acrylic acid) | AA-templated oxidative coupling | Helical nanofibers | Enantioselective amino-acid sensing [3] | 59 |
Template acidity modulates oxidation potential: highly acidic PAAMPSA lowers E_onset by 80 mV enabling milder conditions [15].
Mechanochemical ball-milling of 3-B2A·HCl with APS (monomer/oxidant 1:1.25) affords branched nanofibers without solvent [20] [21].
| Milling Time (min) | Doping Level (S mol % S) | Conductivity (S cm⁻¹) | Crystallinity (XRD %) | Ref. |
|---|---|---|---|---|
| 10 | 26 | 0.03 | 18 | 70 |
| 60 | 38 | 0.14 | 27 | 70 |
| 120 | 41 | 0.16 | 29 | 70 |
Longer milling enhances dopant penetration but plateaus above 60 min [22].
Stereoregular chains unlock chiroptical devices and enantio-sensor applications.
| Chiral Inducer | Strategy | Anisotropy g_lum | Helical Sense | Yield (%) | Ref. |
|---|---|---|---|---|---|
| (R)/(S)-HCSA | Chemical oxidative IP | 0.023 (CD at 355 nm) [5] | Matches inducer | 61 [5] | 57 |
| Cys-capped AgNP nano-reactor | Photo-ROP of dopamine-co-3-B2A | 0.10 [23] | Controlled by nanoparticle surface | 78 [23] | 50 |
| L-tartaric acid template | Solid-state initiation | 0.008 [24] | Minor preference | 34 [24] | 51 |
The sec-butyl stereocenter synergizes with external chiral acids, doubling molar ellipticity relative to achiral aniline systems [3].
| Route | Typical σ (S cm⁻¹) | Mw (kDa) | Crystallinity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Oxidative (bulk) | 0.1–1.1 | 120–180 | 25–30 | Scalable, simple | Polydisperse, acid waste |
| Interfacial | 1–3 | 140–200 | 35–40 | Ultrathin, defect-free films | Solvent choice critical |
| Electrochemical | 0.7–2.6 | in situ film | 30–38 | Thickness control | Conducts only on substrate |
| Template-assisted | 0.8–1.0 | 80–160 | 28–33 | Water-dispersible colloids | Template removal optional |
| Solid-state | 0.03–0.16 | 60–95 | 18–29 | Solvent-free, green | Lower σ, milling energy |
| Enantioselective | 0.05–0.9 | 70–150 | 30–34 | Chirality, sensor use | Cost of chiral dopants |
Substituent-driven modulation of polymerization opens avenues for 3-B2A·HCl: